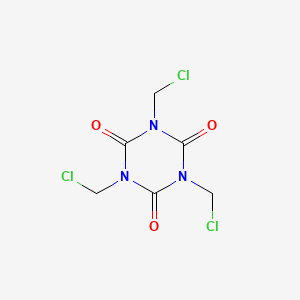
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a nitrile group attached to a cyclobutane ring.
Méthodes De Préparation
The synthesis of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Analyse Des Réactions Chimiques
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
4-Bromo-1,2-dimethylcyclohexane: Another brominated cycloalkane with different ring size and substituents.
2-Bromo-3-(morpholin-4-yl)propionic acid: A compound with a similar morpholine ring but different carbon backbone.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
64302-32-5 |
|---|---|
Formule moléculaire |
C11H17BrN2O |
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-bromo-3,3-dimethyl-2-morpholin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H17BrN2O/c1-10(2)7-11(12,8-13)9(10)14-3-5-15-6-4-14/h9H,3-7H2,1-2H3 |
Clé InChI |
MOYHKZMKHKDOTL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1N2CCOCC2)(C#N)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
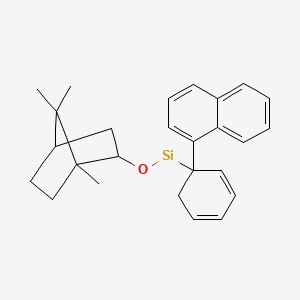
![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
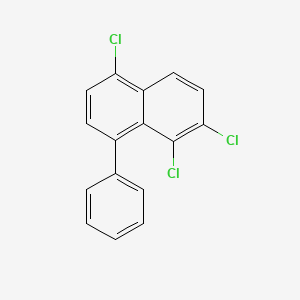
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)
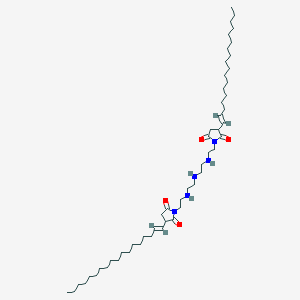
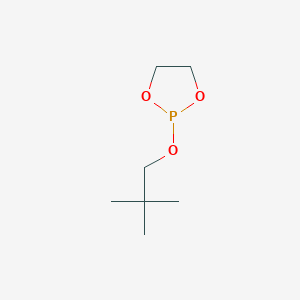

![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
